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Compound of Interest

Compound Name:
3-(Bromomethyl)-1,1-

difluorocyclobutane

Cat. No.: B1524637 Get Quote

In the landscape of modern drug development, the strategic incorporation of fluorine into

molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique stereoelectronic

properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding

affinity. Among the privileged fluorinated motifs, the 1,1-difluorocyclobutane ring has emerged

as a particularly valuable bioisostere.[1][2] It serves as a rigid, metabolically robust, and polar

substitute for more common groups like gem-dimethyl or carbonyl functions. Its application in

approved therapeutics, such as the IDH1 inhibitor Ivosidenib, underscores its importance in

overcoming metabolic liabilities while maintaining or enhancing pharmacological potency.[2]

This guide provides a comprehensive technical overview of 3-(Bromomethyl)-1,1-
difluorocyclobutane (CAS: 1252934-30-7), a versatile building block designed to introduce

the difluorocyclobutane moiety into target molecules. As a bifunctional reagent, it combines the

advantageous physicochemical properties of the difluorocyclobutane core with the reactive

potential of a primary alkyl bromide. This unique combination makes it an indispensable tool for

researchers and scientists in pharmaceutical development and material science, enabling the

exploration of novel chemical space.

Physicochemical and Structural Properties
The compound's utility is directly linked to its distinct physical and chemical characteristics. The

gem-difluoro substitution significantly impacts the electronic nature of the cyclobutane ring,

while the bromomethyl group provides a reliable handle for synthetic elaboration.
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Data Summary
Property Value Source(s)

CAS Number 1252934-30-7 [3][4]

Molecular Formula C₅H₇BrF₂ [3][4]

Molecular Weight 185.01 g/mol [3][4]

Physical Form

Reported as both solid and

liquid; may vary with purity and

temperature.

[3]

Boiling Point ~145.7 °C (at 760 mmHg) [4]

SMILES FC1(F)CC(CBr)C1 [3]

InChI Key
CAVNVGJESLKKME-

UHFFFAOYSA-N
[3]

Synthesis and Manufacturing
While specific, peer-reviewed synthesis protocols for 3-(Bromomethyl)-1,1-
difluorocyclobutane are not extensively published, a plausible manufacturing route can be

constructed based on established methodologies for related fluorinated cyclobutanes and alkyl

halides. The following represents a logical, multi-step approach starting from a commercially

available precursor.

Proposed Synthetic Pathway
The synthesis logically begins with the gem-difluorination of a cyclobutanone precursor,

followed by functional group manipulations to introduce the bromomethyl moiety.
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Caption: Proposed synthetic route to 3-(Bromomethyl)-1,1-difluorocyclobutane.

Representative Experimental Protocol
Step 3: Bromination of (1,1-Difluorocyclobutan-3-yl)methanol

This protocol is an adapted procedure based on standard alcohol-to-bromide conversions (e.g.,

Appel reaction) and should be optimized for specific laboratory conditions.

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, thermometer, and nitrogen inlet, add triphenylphosphine (1.2 equivalents) and

anhydrous dichloromethane (DCM).

Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. Add carbon

tetrabromide (1.2 equivalents) portion-wise, ensuring the internal temperature does not

exceed 5 °C. The solution will typically turn from colorless to a yellow-orange hue.

Substrate Introduction: Dissolve (1,1-Difluorocyclobutan-3-yl)methanol (1.0 equivalent) in a

minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30

minutes, maintaining the temperature at 0 °C.

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-

16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS).

Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the

mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with

DCM.

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution,

followed by brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter,

and concentrate under reduced pressure. The crude residue, containing the product and

triphenylphosphine oxide, is then purified by column chromatography on silica gel (eluting

with a hexane/ethyl acetate gradient) to yield the final product.

Causality Behind Choices:
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Appel Reaction Conditions (CBr₄/PPh₃): This method is chosen for its mild conditions, which

are well-suited for substrates that might be sensitive to harsher acidic brominating agents

like HBr or PBr₃. This prevents potential rearrangement or degradation of the strained

cyclobutane ring.

Anhydrous Conditions: The reagents are moisture-sensitive. Water would consume the

phosphonium intermediate, quenching the reaction and reducing the yield.

Controlled Temperature: The initial cooling to 0 °C is critical to manage the exothermic

reaction between PPh₃ and CBr₄ and to prevent side reactions.

Chemical Reactivity and Synthetic Applications
The synthetic utility of 3-(Bromomethyl)-1,1-difluorocyclobutane is dominated by the

reactivity of the C-Br bond. As a primary alkyl halide, it is an excellent electrophile for

nucleophilic substitution reactions (Sₙ2).
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difluorocyclobutane

Ether/Thioether
(R-O-CH2-..., R-S-CH2-...)

R-OH, R-SH (Williamson Ether/Sulfide Synthesis)
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(R2N-CH2-...)R2NH (Alkylation of Amines)

Ester
(RCOO-CH2-...)

R-COO- (Carboxylate Alkylation)

Azide
(N3-CH2-...)

NaN3 (Azide Synthesis)
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Caption: Key nucleophilic substitution reactions.

Core Applications in Drug Discovery:
Linker Chemistry: The bromomethyl group allows for the covalent attachment of the

difluorocyclobutane scaffold to various pharmacophores. This is particularly useful in

structure-activity relationship (SAR) studies where the introduction of this motif can enhance

metabolic stability.[1][2]

Synthesis of Novel Amines: Reaction with primary or secondary amines yields novel

difluorocyclobutylmethylamines, a common structural feature in bioactive molecules.

Formation of Ethers and Thioethers: Williamson ether synthesis with phenols or alcohols

provides access to compounds where the difluorocyclobutane group is linked via an oxygen

atom, modulating properties like solubility and hydrogen bonding capacity.

Expected Analytical Characteristics
While a public database of spectra for this compound is not readily available, its structure

allows for the prediction of key analytical signatures.

¹H NMR: The proton spectrum would be complex due to fluorine-proton coupling.

-CH₂Br protons: Expected to appear as a doublet of triplets, coupled to the adjacent

methine proton and the two geminal fluorine atoms.

Ring protons: Would show complex multiplet patterns due to geminal, vicinal, and long-

range H-F couplings.

¹⁹F NMR: The two fluorine atoms are chemically equivalent. They would appear as a single

resonance.

Chemical Shift: Expected in the range of -90 to -140 ppm (relative to CFCl₃), characteristic

of aliphatic gem-difluoro groups.[5][6]

Splitting: The signal would be a complex multiplet due to coupling with the adjacent CH₂

and CH protons on the cyclobutane ring.
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¹³C NMR:

CF₂ carbon: Would appear as a characteristic triplet due to one-bond C-F coupling,

typically in the range of 115-125 ppm.

CH₂Br carbon: Expected around 30-40 ppm.

Mass Spectrometry (EI): The mass spectrum would show a characteristic isotopic pattern for

a molecule containing one bromine atom (M⁺ and M⁺+2 peaks of nearly equal intensity).

Fragmentation would likely involve the loss of Br• and subsequent ring opening.

Safety, Handling, and Storage
Proper handling of 3-(Bromomethyl)-1,1-difluorocyclobutane is essential due to its reactivity

and potential hazards.

GHS Hazard Information
Pictogram: GHS07 (Harmful)[4]

Signal Word:Warning[4]

Hazard Statements:[4]

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin

contact.

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an

organic vapor cartridge.

Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

Recommended storage temperatures range from room temperature to 2-8 °C for long-term

stability.

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and

nucleophiles.

Conclusion
3-(Bromomethyl)-1,1-difluorocyclobutane is more than a simple alkylating agent; it is a

strategically designed building block that provides a gateway to novel, metabolically robust

chemical entities. Its value lies in its ability to introduce the proven difluorocyclobutane

bioisostere into complex molecules with relative ease. For researchers in drug discovery and

materials science, understanding its properties, reactivity, and handling is key to unlocking its

full potential in the development of next-generation therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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